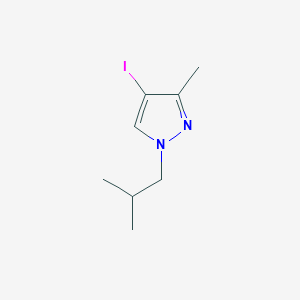
N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a 2,3-dichlorophenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions . The exact method would depend on the starting materials and the specific conditions required.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the conjugation of the isoxazole ring and the carboxamide group. The dichlorophenyl group might cause some steric hindrance .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could make the compound more soluble in polar solvents .
Scientific Research Applications
Synthesis and Chemistry in Antitumor Applications N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its derivatives have been explored for their antitumor properties. For instance, studies have shown that related compounds, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, exhibit curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, transforming into active triazenes in vivo, which highlights their potential in cancer therapy (Stevens et al., 1984).
Innovations in Heterocyclic Compound Synthesis Research into the synthesis of novel heterocyclic compounds derived from N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its analogues has produced a variety of potential therapeutic agents. For example, novel benzodifuranyl derivatives and thiazolopyrimidines have been synthesized, showing promise as anti-inflammatory and analgesic agents. These compounds exhibit significant activity as cyclooxygenase inhibitors and have been compared favorably against standard drugs in animal models (Abu‐Hashem et al., 2020).
Potential in Antimicrobial Applications Synthesis of new pyridine derivatives, including those structurally related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide, has shown variable and modest antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Explorations in Polymer Science The chemical versatility of compounds related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide extends into polymer science, where they serve as monomers for the synthesis of new polyamides. These polymers are characterized by their thermal stability and solubility in organic solvents, properties that are crucial for advanced materials applications (Hajibeygi et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(2,3-Dichlorophenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
In the presence of full agonists, it can also act as an antagonist, blocking the receptor and preventing the full agonist’s action .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism in the liver, primarily via conjugation with glucuronic acid . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be elucidated.
Result of Action
Its interaction with cdk2 suggests it may influence cell cycle regulation, potentially affecting cell proliferation and growth .
Future Directions
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-9-5-8(18-15-9)11(16)14-7-4-2-3-6(12)10(7)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUCBOORQYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

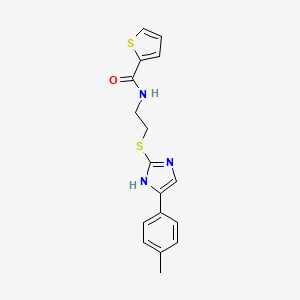
![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)
![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)
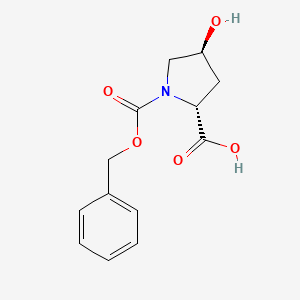
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)

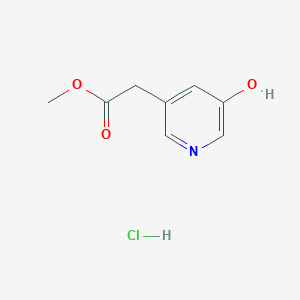
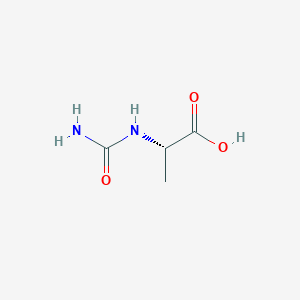
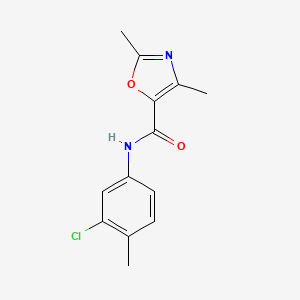


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)
